molecular formula C13H11BrN4O3 B13996970 7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione CAS No. 65818-58-8

7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

Cat. No.: B13996970
CAS No.: 65818-58-8
M. Wt: 351.16 g/mol
InChI Key: RAWIWIPNKMUGHM-UHFFFAOYSA-N
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Description

Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide is a complex organic compound belonging to the pteridine family Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as cofactors in enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of bromine, ethyl, and methyl groups at specific positions. Common reagents used in these reactions include brominating agents, alkyl halides, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.

Scientific Research Applications

Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural similarity to natural pteridines makes it useful in studying enzyme mechanisms and metabolic pathways.

    Industry: The compound’s unique properties make it valuable in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pterin: 2-amino-4(3H)-pteridinone, a naturally occurring pteridine derivative.

    Lumazine: 2,4(1H,3H)-pteridinedione, another naturally occurring pteridine derivative.

Uniqueness

Benzo[g]pteridine-2,4(3H,10H)-dione, 7-bromo-10-ethyl-3-methyl-, 5-oxide is unique due to its specific substitutions at the 7, 10, and 3 positions, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

65818-58-8

Molecular Formula

C13H11BrN4O3

Molecular Weight

351.16 g/mol

IUPAC Name

7-bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione

InChI

InChI=1S/C13H11BrN4O3/c1-3-17-8-5-4-7(14)6-9(8)18(21)10-11(17)15-13(20)16(2)12(10)19/h4-6H,3H2,1-2H3

InChI Key

RAWIWIPNKMUGHM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)[N+](=C3C1=NC(=O)N(C3=O)C)[O-]

Origin of Product

United States

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